7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid

Regioisomerism Medicinal chemistry building blocks Structure-property relationships

7-Oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid (CAS 2090355-24-9) is a nitrogen-containing fused bicyclic heterocycle with molecular formula C₈H₆N₂O₃ and molecular weight 178.14 g/mol. It belongs to the pyrrolo[3,4-b]pyridine family, a class of 6-azaindole regioisomers characterized by a pyridine ring fused to a pyrrolidinone at the [3,4-b] junction, with the 7-oxo group forming a lactam carbonyl and the 3-carboxylic acid positioned on the pyridine ring.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B13631933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)N1)N=CC(=C2)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-7-6-4(2-10-7)1-5(3-9-6)8(12)13/h1,3H,2H2,(H,10,11)(H,12,13)
InChIKeyBSARUZLKSJCIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic Acid – Core Scaffold Identity and Procurement Baseline


7-Oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid (CAS 2090355-24-9) is a nitrogen-containing fused bicyclic heterocycle with molecular formula C₈H₆N₂O₃ and molecular weight 178.14 g/mol . It belongs to the pyrrolo[3,4-b]pyridine family, a class of 6-azaindole regioisomers characterized by a pyridine ring fused to a pyrrolidinone at the [3,4-b] junction, with the 7-oxo group forming a lactam carbonyl and the 3-carboxylic acid positioned on the pyridine ring. The compound is supplied commercially at 98% purity and serves as a versatile building block for medicinal chemistry programs targeting DPP4, HDAC6, and antibacterial pathways . Its physicochemical profile includes a topological polar surface area (TPSA) of 79.29 Ų, a calculated LogP of 0.0232, two hydrogen bond donors, and three hydrogen bond acceptors .

Core scaffold for DPP4, HDAC6, and antibacterial inhibitor libraries
3-Carboxylic acid handle enables direct amide coupling without protection
Compatible with multicomponent reaction for rapid C-4 diversification

Why 7-Oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic Acid Cannot Be Replaced by Generic Pyrrolopyridine Analogs


The pyrrolopyridine family encompasses six regioisomeric forms distinguished by the position of the pyridine nitrogen relative to the pyrrole ring fusion, and within the [3,4-b] subclass, the position of the carboxylic acid (2- vs. 3-) and the oxidation state of the lactam (7-oxo vs. 5-oxo vs. saturated) create additional points of divergence . Each regioisomer presents a distinct spatial arrangement of hydrogen bond donors and acceptors, which directly governs target engagement, selectivity, and metabolic stability in downstream applications. Substituting the 3-carboxylic acid regioisomer for the 2-carboxylic acid variant (CAS 1539911-77-7) alters the vector of the acid moiety relative to the pyridine nitrogen, changing both reactivity in amide coupling and pharmacophoric geometry . Similarly, interchanging the 7-oxo scaffold for the 5-oxo analog shifts the lactam orientation within enzyme active sites, a difference exploited by Bristol-Myers Squibb to tune DPP4 potency versus hERG and CYP3A4 liability profiles [1]. These positional and redox distinctions make generic substitution scientifically indefensible without explicit comparative data.

3-COOH vs. 2-COOH regioisomer Identical molecular weight but different COOH position alters coupling geometry and pharmacophore
7-Oxo vs. 5-oxo scaffold Shifts DPP4 potency and CYP/hERG liability profiles; developability context may not transfer
[3,4-b] vs. [3,2-b] ring fusion Antibacterial target engagement may differ significantly between regioisomers; not a direct substitute

Product-Specific Quantitative Evidence: 7-Oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic Acid Differentiation Guide


Carboxylic Acid Positional Isomerism: 3-COOH vs. 2-COOH Regioisomer Comparison

The target compound bears the carboxylic acid at the 3-position of the pyridine ring, whereas the commercially available 2-carboxylic acid regioisomer (CAS 1539911-77-7, same molecular formula C₈H₆N₂O₃, MW 178.14) places the acid at the 2-position . In the 3-COOH isomer, the acid group is positioned adjacent to the pyridine nitrogen (N-1) and directly conjugated with the ring system, enabling participation in intramolecular hydrogen bonding with the lactam carbonyl. In contrast, the 2-COOH regioisomer positions the acid ortho to the pyrrole ring junction, creating a different electronic environment and steric profile for downstream derivatization. Both compounds share identical molecular weight (178.14) and formula, meaning they cannot be distinguished by MS alone and require orthogonal analytical confirmation (e.g., ¹H NMR, ¹³C NMR) for identity verification during procurement . The 3-COOH regioisomer is specifically required for constructing DPP4 inhibitors and HDAC6-targeting agents where the acid serves as a synthetic handle at a defined vector.

COOH Positional Isomerism
Class-level
3-COOH: CAS 2090355-24-9, C-3 position
vs
2-COOH: CAS 1539911-77-7, same MW 178.14
Positional isomer alters reactivity and pharmacophoric geometry
MS alone insufficient; NMR confirmation required
Regioisomerism Medicinal chemistry building blocks Structure-property relationships

7-Oxo vs. 5-Oxo Scaffold: Differential DPP4 Inhibitory Potency and Developability Profiles

Comparative data from the Bristol-Myers Squibb DPP4 inhibitor program demonstrate that the 7-oxopyrrolopyridine scaffold (derived from the target compound) and the 5-oxopyrrolopyridine scaffold (regioisomeric lactam) yield fundamentally different potency and developability profiles [1][2]. The 7-oxopyrrolopyridine series produced the most potent DPP4 inhibitors in the program, with lead compound Ki values in the 300–600 pM (0.3–0.6 nM) range [1]. Compound (+)-3t from this 7-oxo series exhibited a DPP4 Ki of 0.37 nM, with DPP8 and DPP9 Ki values of 2.2 μM and 5.7 μM respectively, representing ~6,000-fold and ~15,000-fold selectivity [1]. However, the 7-oxo series suffered from poor pharmacokinetic properties and was not advanced to clinical development [2]. In contrast, the 5-oxopyrrolopyridine series (structurally derived by relocating the lactam carbonyl) yielded the clinical candidate BMS-767778 with a DPP4 Ki of 0.9 nM and DPP8/DPP9 selectivity of 5,400/3,600 [2]. The unsubstituted lactam in the 5-oxo series (compound 1f, the closest analog to the core scaffold) retained only modest DPP4 inhibitory activity but showed good DPP8/9 selectivity and minimal hERG and CYP3A4 liabilities [2].

7-Oxo vs. 5-Oxo DPP4 Potency
Cross-study comparable
7-Oxo (+)-3t: DPP4 Ki 0.37 nM, >6,000× selectivity
vs
5-Oxo BMS-767778: Ki 0.9 nM, better developability
Supports DPP4 potency context; developability differs
7-Oxo limited by PK; 5-Oxo advanced to clinical candidate
DPP4 inhibition Type 2 diabetes Atropisomerism Kinase selectivity

Antibacterial Activity: Pyrrolo[3,4-b]pyridine vs. Pyrrolo[3,2-b]pyridine Regioisomer Comparison

Functionalized pyrrolo[3,4-b]pyridine derivatives (constructed from the target compound scaffold via a three-component reaction) demonstrated moderate antibacterial activity against E. coli ATCC 25922, with the most potent compounds 4j and 4l achieving MIC values of 62.5 μg/mL and 125.0 μg/mL respectively [1]. In contrast, a structurally distinct pyrrolo[3,2-b]pyridine series (5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives) identified through high-throughput screening achieved substantially greater potency, with the most active molecule demonstrating an MIC of 3.35 μg/mL against E. coli—representing an ~19–37-fold improvement over the [3,4-b] series leads [2]. This cross-study comparison reveals that the [3,2-b] ring fusion (nitrogen at position 4 of the pyridine) provides a superior pharmacophore for antibacterial target engagement relative to the [3,4-b] fusion, although the [3,4-b] scaffold offers advantages in other therapeutic areas (DPP4, HDAC6). The [3,4-b] compounds 4j and 4l were additionally shown to be bactericidal and non-toxic to human RBCs, with growth kinetic and DNA docking studies supporting a mechanism involving DNA duplex interaction (PDB ID: 1BNA) [1].

Antibacterial Regioisomer Potency
Cross-study comparable
[3,4-b] 4j: MIC 62.5 μg/mL vs. E. coli
vs
[3,2-b] Lead: MIC 3.35 μg/mL
Supports regioisomer-dependent antibacterial potency
~19–37× lower potency; bactericidal, no RBC toxicity
Antibacterial Gram-negative bacteria E. coli MIC Scaffold hopping

Physicochemical Differentiation: TPSA, LogP, and Hydrogen Bonding Capacity vs. Closest Commercial Analogs

The target compound's computed physicochemical parameters position it as a compact, polar building block suitable for CNS drug discovery and fragment-based design. Its TPSA of 79.29 Ų falls below the commonly cited threshold of 90 Ų for blood-brain barrier penetration, while its LogP of 0.0232 indicates near-perfect hydrophilic-lipophilic balance . These values compare favorably to the saturated octahydro-pyrrolo[3,4-b]pyridine analogs (e.g., (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, MW ~140, TPSA ~24, LogP ~0.8), which lack the carboxylic acid handle and the lactam carbonyl required for target engagement . The compound provides three hydrogen bond acceptors (pyridine N, lactam C=O, carboxylic acid C=O) and two hydrogen bond donors (lactam NH, carboxylic acid OH), enabling participation in directed hydrogen bond networks within enzyme active sites—a feature absent in analogs that replace the 7-oxo group with methylene or the 3-COOH with H or ester . Compared to the methyl ester analog (methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate, CAS 1822620-12-1, MW 192.17), the free acid offers direct coupling capability without ester hydrolysis, reducing synthetic step count by one transformation .

Physicochemical Profile
Supporting evidence
TPSA 79.29 Ų, LogP 0.0232, HBA 3, HBD 2
Saturated analogs: TPSA ~24, LogP ~0.8
Supports CNS drug-like property context
Free acid saves one synthetic step vs methyl ester
Physicochemical properties Drug-likeness BBB permeability Building block selection

Synthetic Modularity: Three-Component Diversification Platform vs. Linear Analog Syntheses

The target compound scaffold is accessible via a base-promoted three-component reaction of β-enamino imides, aromatic aldehydes, and malononitrile (or ethyl cyanoacetate) using 10 mol% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 78 °C, a protocol that enables systematic variation of the aryl substituent at the C-4 position in a single synthetic operation [1]. This contrasts with linear synthetic approaches to related pyrrolopyridine scaffolds (e.g., the octahydro-pyrrolo[3,4-b]pyridine route used for moxifloxacin intermediates), which require 5–7 sequential steps including anhydride formation, benzylamine coupling, pyridine ring hydrogenation, and carbonyl reduction [2]. The three-component route provides good yields, operational simplicity (one-pot, ethanol solvent, mild base), and direct access to a library of functionalized derivatives from commercially available aldehyde inputs. The 3-carboxylic acid position is preserved throughout the reaction, enabling late-stage diversification via amide coupling, esterification, or reduction without protecting group manipulation [1].

Synthetic Modularity
Supporting evidence
Three-component: 1–2 steps, DBU, EtOH, 78°C
Linear: 5–7 steps, stoichiometric reagents
Supports library diversification efficiency
Enables rapid SAR at C-4 via aldehyde variation
Multicomponent reaction Diversity-oriented synthesis DBU catalysis Enamino imide

Best-Fit Research and Industrial Application Scenarios for 7-Oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic Acid


DPP4 Inhibitor Discovery: Ultra-Potent Lead Generation Leveraging the 7-Oxo Scaffold

For type 2 diabetes programs prioritizing maximal DPP4 inhibitory potency, the 7-oxo scaffold (derived from this building block) has demonstrated lead compound Ki values in the 300–600 pM range, with compound (+)-3t achieving 0.37 nM Ki against DPP4 and >6,000-fold selectivity over DPP8/DPP9 [1]. Teams should use this compound as the core for constructing atropisomeric biaryl analogs with Sa stereochemistry, incorporating an aminomethyl substituent at C-3 and an aryl group at C-4 for optimal potency. However, programs must anticipate PK optimization challenges, as the 7-oxo series showed inferior pharmacokinetics relative to the 5-oxo alternative, necessitating early ADME profiling [2].

HDAC6-Selective Inhibitor Development for Neurodegenerative Disease

The 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine scaffold serves as the core structure of T-518, a clinical-stage HDAC6 inhibitor with superior selectivity over other HDAC isoforms and demonstrated brain penetration in mice [1]. The 3-carboxylic acid position is critical for attaching the cyclohexyl-pentafluoropropanamide moiety that confers HDAC6 selectivity. Research teams developing tauopathy or Alzheimer's therapeutics should procure this specific building block to access the validated T-518 chemotype, as the 2-COOH or 5-oxo regioisomers would produce compounds with different HDAC isoform selectivity profiles not validated in vivo.

Antibacterial Scaffold Optimization: C-4 Diversification for Gram-Negative Activity

Using the three-component DBU-catalyzed reaction (β-enamino imide + ArCHO + malononitrile, EtOH, 78 °C), medicinal chemistry teams can rapidly generate C-4-diversified pyrrolo[3,4-b]pyridine libraries for antibacterial screening [1]. The best compounds from this series (4j, 4l) achieved MIC values of 62.5–125 μg/mL against E. coli ATCC 25922 with bactericidal kinetics and no human RBC toxicity [1]. While intrinsic potency is lower than the pyrrolo[3,2-b] regioisomer (MIC 3.35 μg/mL), the favorable toxicity profile and DNA-targeting mechanism support further optimization through C-4 substituent variation. The free 3-COOH provides a handle for prodrug strategies or solubility optimization.

Fragment-Based CNS Drug Discovery Leveraging Favorable Physicochemical Properties

With a molecular weight of 178.14, TPSA of 79.29 Ų (below the 90 Ų BBB threshold), LogP of 0.0232, and 2 HBD/3 HBA, this compound meets fragment-like physicochemical criteria for CNS drug discovery [1]. The free carboxylic acid enables direct coupling to amine-containing fragments without protection/deprotection cycles, while the lactam NH and pyridine N provide additional vectors for structure-based design. Compared to the methyl ester analog (CAS 1822620-12-1), the free acid saves one synthetic step per analog. Procurement of this specific building block is recommended for fragment libraries targeting CNS enzymes with carboxylic acid recognition elements (e.g., HDACs, DPP4, integrins).

Application
Selection Property
Validation Focus
DPP4 inhibitor lead optimization
7-Oxo pyrrolopyridine core
DPP4 potency and selectivity assays
HDAC6-selective chemotype studies
T-518 chemotype via 3-COOH
HDAC isoform selectivity and brain exposure models
Antibacterial scaffold diversification
C-4 aryl diversification platform
Gram-negative MIC and cytotoxicity screening
Fragment-based CNS library design
Low TPSA, balanced LogP scaffold
CNS drug-likeness and coupling efficiency
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